CID 78067710
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78067710 is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78067710 involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions depend on the desired purity and yield of the final product. Common methods include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure consistent quality and high yield. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize waste. The production process may also include purification steps to remove impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78067710 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s molecular structure and the presence of specific functional groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome and the formation of major products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction type and conditions. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.
Wissenschaftliche Forschungsanwendungen
CID 78067710 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various materials and chemicals.
Wirkmechanismus
The mechanism of action of CID 78067710 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to CID 78067710 include those with comparable molecular structures and reactivity. These compounds may share similar functional groups and chemical properties, making them useful for comparative studies and applications.
Uniqueness: this compound is unique due to its specific molecular structure and the resulting chemical and biological properties. This uniqueness makes it valuable for specialized applications and research, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C3H4FO2Si |
---|---|
Molekulargewicht |
119.15 g/mol |
InChI |
InChI=1S/C3H4FO2Si/c4-3(5)1-2-6-7/h1-2H2 |
InChI-Schlüssel |
MLAMKOHBGZYONC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO[Si])C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.